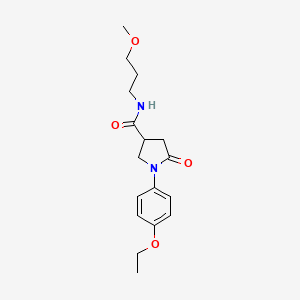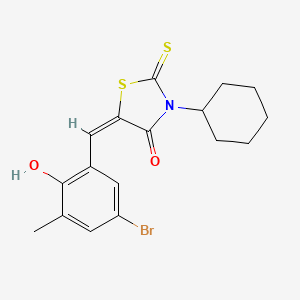![molecular formula C28H31N5O B11622923 2-Ethyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11622923.png)
2-Ethyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エチル-3-メチル-1-{4-[2-(4-メチルフェノキシ)エチル]-1-ピペラジニル}ピリド[1,2-A]ベンゾイミダゾール-4-カルボニトリルは、ベンゾイミダゾール誘導体のクラスに属する複雑な有機化合物です。これらの化合物は、その多様な生物活性で知られており、潜在的な治療用途のために広く研究されています。
準備方法
合成経路および反応条件
2-エチル-3-メチル-1-{4-[2-(4-メチルフェノキシ)エチル]-1-ピペラジニル}ピリド[1,2-A]ベンゾイミダゾール-4-カルボニトリルの合成は、容易に入手可能な出発物質から始まる複数のステップを伴います。
ベンゾイミダゾールコアの形成: ベンゾイミダゾールコアは、o-フェニレンジアミンと適切なアルデヒドまたはケトンを酸性条件下で縮合させることによって合成できます。
ピペラジン基の導入: ピペラジン基は、ベンゾイミダゾール中間体を1-(2-クロロエチル)ピペラジンと、炭酸カリウムなどの塩基の存在下で反応させることによって導入されます。
フェノキシエチル基の導入: 最後のステップは、適切な触媒の存在下で、中間体を4-メチルフェノールと反応させて、目的の化合物を生成することです。
工業的生産方法
この化合物の工業的生産には、収率と純度を向上させるための反応条件の最適化が含まれる場合があります。これには、高純度の出発物質の使用、制御された反応温度、再結晶またはクロマトグラフィーなどの効率的な精製技術が含まれます。
化学反応の分析
反応の種類
2-エチル-3-メチル-1-{4-[2-(4-メチルフェノキシ)エチル]-1-ピペラジニル}ピリド[1,2-A]ベンゾイミダゾール-4-カルボニトリルは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化して、対応する酸化物を生成できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、還元された誘導体を生成できます。
置換: この化合物は、求核置換反応を受け、ピペラジンまたはフェノキシエチル基を適切な条件下で他の求核剤で置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、酸性または塩基性条件。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、無水条件。
置換: アミン、チオール、ハロゲン化物などの求核剤、多くの場合、塩基または触媒の存在下。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があり、置換はさまざまな置換された誘導体を生成する可能性があります。
科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その抗菌および抗ウイルス特性について調査されています。
医学: がんや感染症などのさまざまな病気の治療における治療薬としての可能性が探求されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-エチル-3-メチル-1-{4-[2-(4-メチルフェノキシ)エチル]-1-ピペラジニル}ピリド[1,2-A]ベンゾイミダゾール-4-カルボニトリルの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は酵素または受容体に結合して、その活性を阻害し、望ましい治療効果をもたらす可能性があります。正確な分子標的と経路は、特定のアプリケーションと生物学的コンテキストによって異なる場合があります。
類似の化合物との比較
類似の化合物
- 2-エチル-3-メチル-1-{4-[2-(4-メチルフェノキシ)エチル]-1-ピペラジニル}ピリド[1,2-A]ベンゾイミダゾール-4-カルボニトリル
- 2-エチル-3-メチル-1-{4-[2-(4-メチルフェノキシ)エチル]-1-ピペラジニル}ピリド[1,2-A]ベンゾイミダゾール-4-カルボニトリル
独自性
2-エチル-3-メチル-1-{4-[2-(4-メチルフェノキシ)エチル]-1-ピペラジニル}ピリド[1,2-A]ベンゾイミダゾール-4-カルボニトリルの独自性は、その特定の構造的特徴にあります。この特徴により、独特の生物活性と化学反応性が得られます。
類似化合物との比較
Similar Compounds
- 2-Ethyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity
特性
分子式 |
C28H31N5O |
|---|---|
分子量 |
453.6 g/mol |
IUPAC名 |
2-ethyl-3-methyl-1-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C28H31N5O/c1-4-23-21(3)24(19-29)27-30-25-7-5-6-8-26(25)33(27)28(23)32-15-13-31(14-16-32)17-18-34-22-11-9-20(2)10-12-22/h5-12H,4,13-18H2,1-3H3 |
InChIキー |
WPMPWPJDYCXJBF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCOC5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11622845.png)
![(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622859.png)
![2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622869.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11622876.png)
![5-chloro-N'-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide](/img/structure/B11622884.png)
![3-(4-fluorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11622896.png)

![6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B11622911.png)
![4,4'-({4-[(4-bromobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11622931.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11622934.png)
![2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622941.png)
![3,5-Bis(prop-2-en-1-yl) 2,6-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622949.png)

